molecular formula C12H16O B12332268 Isopropenyl-alpha,alpha-dimethylbenzyl alcohol CAS No. 24802-06-0

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol

Cat. No.: B12332268
CAS No.: 24802-06-0
M. Wt: 176.25 g/mol
InChI Key: HNXMMXJWUHYOMU-UHFFFAOYSA-N
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Description

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is an organic compound with the molecular formula C13H18O. It is characterized by the presence of an isopropenyl group attached to a benzyl alcohol moiety. This compound is known for its applications in various fields, including polymer synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of alpha,alpha-dimethylbenzyl chloride with isopropenyl magnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of isopropenyl-alpha,alpha-dimethylbenzyl ketone. This process is conducted under high pressure and temperature conditions using a metal catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isopropenyl-alpha,alpha-dimethylbenzyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to isopropenyl-alpha,alpha-dimethylbenzyl ether using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed

    Oxidation: Isopropenyl-alpha,alpha-dimethylbenzyl ketone.

    Reduction: Isopropenyl-alpha,alpha-dimethylbenzyl ether.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism by which isopropenyl-alpha,alpha-dimethylbenzyl alcohol exerts its effects involves its interaction with various molecular targets. The isopropenyl group can participate in electrophilic addition reactions, while the benzyl alcohol moiety can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that play a role in its chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate
  • Isopropenyl-alpha,alpha-dimethylbenzyl ketone
  • Isopropenyl-alpha,alpha-dimethylbenzyl ether

Uniqueness

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(4-prop-1-en-2-ylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXMMXJWUHYOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992008
Record name 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24802-06-0, 71520-04-2
Record name α,α-Dimethyl-4-(1-methylethenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24802-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, alpha,alpha-dimethyl(1-methylethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, .alpha.,.alpha.-dimethyl(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[4-(Prop-1-en-2-yl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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